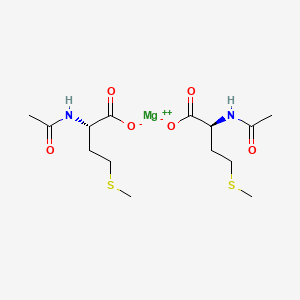
Z-Phe-Leu-Glu-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Z-Phe-Leu-Glu-pNA has a wide range of applications in scientific research:
Mécanisme D'action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Leu-Glu-pNA involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of phenylalanine, followed by the sequential addition of leucine and glutamic acid. The final step involves the coupling of p-nitroaniline to the glutamic acid residue. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilization .
Analyse Des Réactions Chimiques
Types of Reactions: Z-Phe-Leu-Glu-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties .
Common Reagents and Conditions:
Hydrolysis: Enzymes like trypsin, subtilisin, and chymotrypsin in buffered aqueous solutions.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF).
Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow-colored compound that can be detected spectrophotometrically .
Comparaison Avec Des Composés Similaires
Z-Gly-Gly-Leu-pNA: Another chromogenic substrate used for studying proteolytic enzymes.
Z-Ala-Ala-Leu-pNA: Similar in structure and used for similar applications in enzyme studies.
Uniqueness: Z-Phe-Leu-Glu-pNA is unique due to its specific peptide sequence, which makes it a preferred substrate for glutamyl endopeptidases. Its chromogenic properties allow for easy detection and quantification of enzyme activity .
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N5O9/c1-22(2)19-28(32(43)36-27(17-18-30(40)41)31(42)35-25-13-15-26(16-14-25)39(46)47)37-33(44)29(20-23-9-5-3-6-10-23)38-34(45)48-21-24-11-7-4-8-12-24/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,40,41)/t27-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLMBZPHTOCJKX-AWCRTANDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N5O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Z-Phe-Leu-Glu-pNA and what is it used for in protease research?
A1: this compound (benzyloxycarbonyl-phenylalanyl-leucyl-glutamyl-p-nitroanilide) is a synthetic peptide commonly used as a chromogenic substrate for measuring the activity of various proteases, especially those with specificity for glutamic acid at the cleavage site [, , ].
Q2: How does this compound work as a protease substrate?
A2: this compound contains a p-nitroanilide (pNA) group attached to the carboxyl terminus of the peptide. Upon cleavage by a protease at the glutamic acid residue, the pNA group is released. This release can be monitored spectrophotometrically at 405 nm, providing a direct measurement of the protease activity [, , ].
Q3: The articles mention a "catalytic efficiency" value (kcat/Km) when discussing this compound. What does this mean in the context of protease activity?
A3: The kcat/Km value, also known as the specificity constant, is a measure of catalytic efficiency. In the context of protease activity, it reflects how efficiently the protease binds to and cleaves the substrate, this compound. A higher kcat/Km value indicates a more efficient interaction between the protease and the substrate [].
Q4: One study mentions that this compound was used to characterize a novel protease from Staphylococcus aureus. Can you elaborate on this?
A4: Researchers used this compound to characterize the kinetic parameters (Km, kcat, kcat/Km) of a novel glutamate-specific serine protease (VSPase) secreted by a clinical isolate of Staphylococcus aureus []. This information helped in understanding the enzyme's catalytic efficiency and substrate specificity, contributing to the overall biochemical characterization of VSPase.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
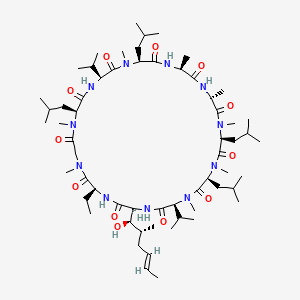
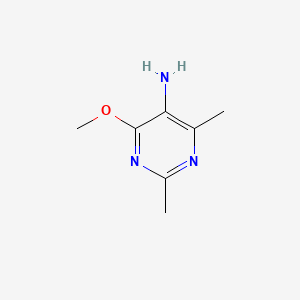
![7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B560701.png)
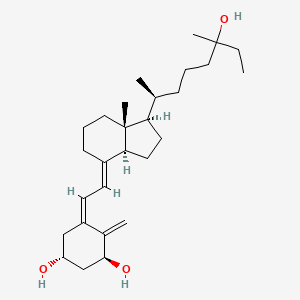
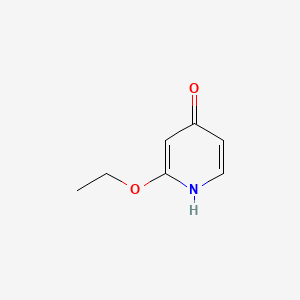


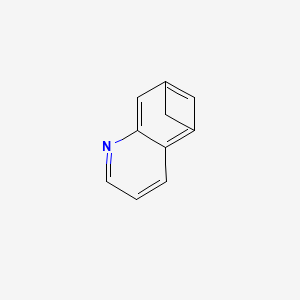
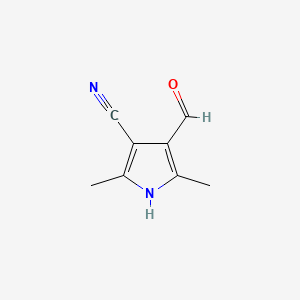
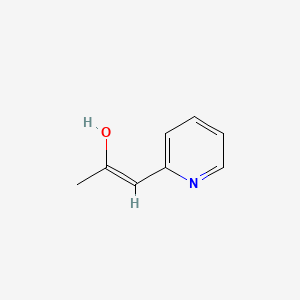

![4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole](/img/structure/B560714.png)
![4,5-Dihydroacenaphtho[5,4-d]thiazole](/img/structure/B560716.png)
